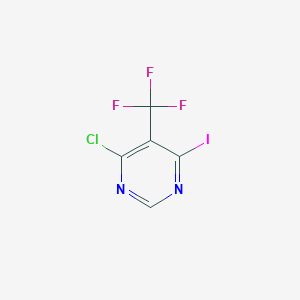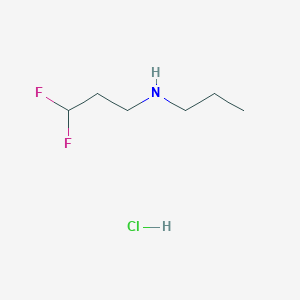
2-Chloro-5-(chloromethyl)-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(chloromethyl)-4-methoxypyridine is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-methoxypyridine typically involves the chlorination of 2-chloro-5-methylpyridine. The process includes the following steps:
Chlorination: 2-Chloro-5-methylpyridine is subjected to chlorination using chlorine gas in the presence of a catalyst such as azodiisobutyronitrile.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:
Raw Material Preparation: 2-Chloro-5-methylpyridine and chlorine gas are prepared in the required quantities.
Reaction: The chlorination reaction is carried out in a continuous flow reactor, maintaining optimal temperature and pressure conditions.
Product Isolation: The product is isolated and purified using industrial-scale distillation or crystallization techniques.
化学反応の分析
Types of Reactions
2-Chloro-5-(chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The compound can be reduced to form 2-chloro-5-(methyl)-4-methoxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the major products.
Reduction: Reduced pyridine derivatives are formed.
科学的研究の応用
2-Chloro-5-(chloromethyl)-4-methoxypyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is a key intermediate in the production of neonicotinoid insecticides, which are widely used in agriculture.
Chemical Research: It is used in the synthesis of new heterocyclic compounds for research purposes.
作用機序
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-methoxypyridine involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts by binding to target proteins or enzymes, thereby inhibiting their activity. For instance, in antiviral applications, it may inhibit viral replication by targeting viral enzymes. In agrochemicals, it acts on the nervous system of insects, leading to paralysis and death.
類似化合物との比較
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the methoxy group.
2-Chloro-5-(chloromethyl)thiazole: Contains a thiazole ring instead of a pyridine ring
Uniqueness
2-Chloro-5-(chloromethyl)-4-methoxypyridine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its analogs.
特性
CAS番号 |
1256823-00-3 |
|---|---|
分子式 |
C7H7Cl2NO |
分子量 |
192.04 g/mol |
IUPAC名 |
2-chloro-5-(chloromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,3H2,1H3 |
InChIキー |
YRCJPHJUFOJGOW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC=C1CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


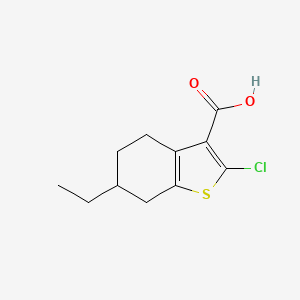
![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)

![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
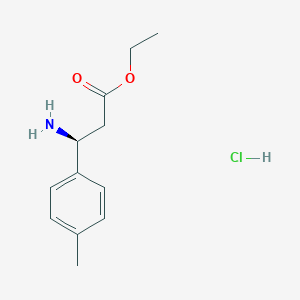
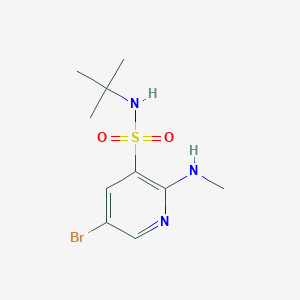
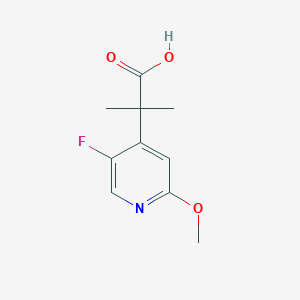



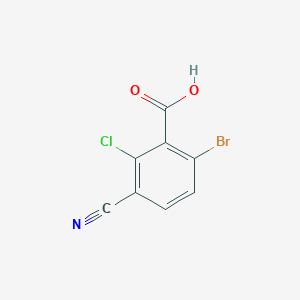
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)
